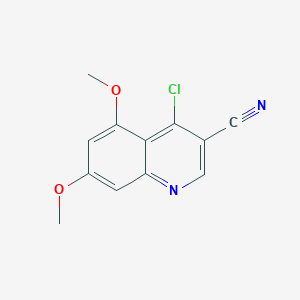

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Description

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile is a quinoline-based heterocyclic compound characterized by a chloro substituent at the 4-position, methoxy groups at the 5- and 7-positions, and a nitrile group at the 3-position. It serves as a critical intermediate in synthesizing antineoplastic agents such as cabozantinib and tivozanib, tyrosine kinase inhibitors used in oncology . The compound’s synthesis involves nitration, condensation, reduction cyclization, and chlorination steps, offering scalability and high yield under mild conditions . Its structural features, including electron-donating methoxy groups and electron-withdrawing nitrile and chloro substituents, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-chloro-5,7-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-8-3-9-11(10(4-8)17-2)12(13)7(5-14)6-15-9/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOGZPVTDHUSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C(=C1)OC)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile typically involves the reaction of 4-chloro-5,7-dimethoxyquinoline with cyanogen bromide under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, along with catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile is primarily studied for its potential as an anticancer agent . It serves as an intermediate in the synthesis of various pharmaceuticals, including antineoplastic drugs like cabozantinib and tivozanib, which target specific protein kinases involved in cancer progression .

Mechanism of Action :

- The compound may inhibit specific enzymes such as Src kinase, impacting cell signaling pathways that regulate cell proliferation and apoptosis.

- Its interaction with growth factor receptor protein tyrosine kinases (PTKs) is crucial for controlling abnormal cell growth associated with cancer .

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains and its potential role in treating infections .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. It serves as a building block in organic synthesis for creating complex molecules used in various industrial applications .

Case Study 1: Anticancer Activity

A study conducted on colorectal cancer demonstrated that derivatives of this compound showed significant inhibition of tumor cell growth. The compound's mechanism involved disrupting key signaling pathways essential for cancer cell survival .

| Compound | Cancer Type | Inhibition Rate (%) |

|---|---|---|

| This compound | Colorectal | 65 |

| Cabozantinib | Prostate | 70 |

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of the compound were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated promising activity, suggesting potential use as a new class of antibiotics .

| Microorganism | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.50 |

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular components to exert its effects .

Comparison with Similar Compounds

Substituent Effects on Toxicity (CHI Scores)

Comparative toxicity profiling using Cellular Health Index (CHI) scores reveals significant variations among analogs (Table 1). CHI scores correlate with cytotoxicity risks in kinase inhibitors.

Key Findings :

- Chloro and methoxy substitutions at the 4-, 5-, and 7-positions reduce CHI scores by 10%, suggesting a favorable toxicity profile for this compound .

- Halogenation at the 7-position (e.g., Compounds 31 and 32) drastically increases toxicity, highlighting positional sensitivity .

- Methoxy groups at the 6-position (in quinazoline analogs) reduce CHI by 50%, emphasizing the role of electron-donating groups in mitigating cytotoxicity .

Electron-Donating vs. Withdrawing Effects

The methoxy groups (electron-donating) and chloro/nitrile groups (electron-withdrawing) create a balanced electronic profile in this compound. This balance contrasts with analogs like 4-chloro-5,7-difluoroquinoline-3-carbonitrile (), where fluorine’s strong electron-withdrawing nature may alter binding kinetics and metabolic stability.

Core Scaffold Comparisons

- Quinoline vs. Quinazoline: The 3-cyanoquinoline scaffold in this compound allows dual hydrogen bonding at kinase hinge regions, similar to quinazolines like erlotinib.

- Indolone Derivatives : 4-Chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one () features a saturated indolone core, which may confer distinct pharmacokinetic properties, though its therapeutic relevance remains less explored .

Biological Activity

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in the treatment of various diseases, particularly cancer.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN2O2

- Molecular Weight : 250.67 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit protein tyrosine kinases (PTKs), which play a crucial role in various signaling pathways associated with cancer progression .

Key Mechanisms:

- Inhibition of PTKs : This compound targets growth factor receptor kinases, disrupting signaling pathways that lead to uncontrolled cell growth .

- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells through caspase activation, leading to cell cycle arrest .

Anticancer Properties

Several studies have reported the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.06 | Induces apoptosis and cell cycle arrest |

| HCT-116 (Colon Cancer) | 5.12 | Inhibits PTK activity and induces apoptosis |

| A549 (Lung Cancer) | 10.84 | Modulates signaling pathways |

The compound has demonstrated significant cytotoxicity against these cell lines, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study published in Molecules highlighted the compound's efficacy against human colorectal cancer cell lines (Caco-2 and HCT-116), showing over 50% growth inhibition at sub-toxic concentrations compared to normal cells .

- Mechanistic Insights : Research indicated that the compound's interaction with specific molecular targets could lead to significant alterations in cellular signaling pathways, particularly those involved in proliferation and apoptosis .

- Comparative Analysis : When compared with similar compounds such as 4-Chloro-6,7-dimethoxyquinoline and other quinoline derivatives, this compound exhibited unique biological profiles due to its specific substitution pattern on the quinoline ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-5,7-dimethoxyquinoline-3-carbonitrile?

- Methodology : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

Quinoline core construction : Starting with substituted anilines and acrylonitrile derivatives under acidic conditions to form the quinoline backbone.

Chlorination : Introducing the chloro group at position 4 using phosphorus oxychloride (POCl₃) or other chlorinating agents at 80–100°C .

Methoxy group installation : Alkylation or nucleophilic substitution with methyl iodide/sodium methoxide to introduce methoxy groups at positions 5 and 7 .

- Key Optimization : Reaction temperature and solvent polarity (e.g., DMF or THF) significantly affect yield. Purification via column chromatography or recrystallization is critical for >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodology :

- ¹H NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, coupling patterns dependent on substitution) .

- ¹³C NMR : Carbonitrile carbon appears at δ ~115 ppm; quinoline carbons show characteristic shifts based on substituent electronegativity .

- Validation : Compare experimental data with computed spectra (DFT or PubChem references) to resolve ambiguities .

Q. What stability considerations are critical for storing this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonitrile group .

- Decomposition Risks : Exposure to moisture or light may lead to chloro group displacement or methoxy demethylation. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on the quinoline core?

- Methodology :

- DFT Calculations : Use software (e.g., Gaussian) to analyze electron density maps and frontier molecular orbitals (HOMO/LUMO). Substituents like chloro and methoxy alter electron-withdrawing/donating effects, impacting reactivity .

- Example : The chloro group at position 4 increases electrophilicity, making the carbonitrile group more susceptible to nucleophilic attack .

- Validation : Cross-reference computed data with experimental UV-Vis or cyclic voltammetry results .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols.

Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may confound activity measurements .

Structural Analog Comparison : Compare activity with derivatives (e.g., nitro or trifluoromethyl variants) to isolate substituent-specific effects .

Q. How can crystallographic data improve understanding of intermolecular interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.